molecular formula C20H24FN3O4 B12732568 Balofloxacin, (S)- CAS No. 165619-84-1

Balofloxacin, (S)-

Cat. No.: B12732568
CAS No.: 165619-84-1
M. Wt: 389.4 g/mol
InChI Key: MGQLHRYJBWGORO-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Balofloxacin can be synthesized through a series of chemical reactions involving the formation of its core quinolone structure. One common method involves the reaction of 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid with various reagents under controlled conditions . The synthesis typically involves steps such as cyclization, fluorination, and methoxylation.

Industrial Production Methods

In industrial settings, the production of Balofloxacin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Balofloxacin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified quinolone derivatives with enhanced antibacterial activity .

Properties

CAS No.

165619-84-1

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m0/s1

InChI Key

MGQLHRYJBWGORO-NSHDSACASA-N

Isomeric SMILES

CN[C@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

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